2-Methylpyridine-3-sulfonic acid
Overview
Description
2-Methylpyridine-3-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives It features a methyl group at the second position and a sulfonic acid group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpyridine. This process typically requires the use of concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the pyridine ring.
Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. This method involves the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the corresponding sulfonic acids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain consistent product quality. The use of continuous flow reactors and other modern techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .
Scientific Research Applications
2-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its sulfonic acid group makes it a useful intermediate in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methylpyridine-3-sulfonic acid exerts its effects depends on its specific application. In biological systems, the sulfonic acid group can interact with various molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes. The exact pathways involved may vary depending on the specific context and application .
Comparison with Similar Compounds
2-Methylpyridine-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position.
3-Methylpyridine-2-sulfonic acid: The positions of the methyl and sulfonic acid groups are reversed.
Pyridine-3-sulfonic acid: Lacks the methyl group, making it less hydrophobic.
Uniqueness: 2-Methylpyridine-3-sulfonic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-methylpyridine-3-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-6(11(8,9)10)3-2-4-7-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNISIZSLWXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625558 | |
Record name | 2-Methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858852-27-4 | |
Record name | 2-Methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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